

(2S,5S)-hexane-2,5-diol molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,5S)-hexane-2,5-diol

Cat. No.: B014656

[Get Quote](#)

An In-depth Technical Guide to **(2S,5S)-Hexane-2,5-diol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,5S)-Hexane-2,5-diol is a chiral diol of significant interest in modern chemistry, valued for its specific stereoconfiguration. This guide provides a comprehensive technical overview of its core properties, stereoselective synthesis, analytical characterization, and key applications. With a molecular weight of approximately 118.18 g/mol, this molecule transcends its basic chemical identity to serve as a critical building block in asymmetric catalysis and the development of advanced polymers. We will explore the causality behind its synthetic routes, the necessity of rigorous stereochemical analysis, and its functional impact in creating enantiomerically pure compounds and high-performance materials, offering field-proven insights for professionals in research and development.

Introduction: The Significance of Stereochemistry

Hexane-2,5-diol is a C6 organic compound featuring hydroxyl groups at the second and fifth carbon positions.^[1] The presence of two chiral centers at these positions gives rise to three distinct stereoisomers: the (2S,5S) enantiomer, its mirror image the (2R,5R) enantiomer, and the achiral meso (2S,5R) form.^[2] This guide focuses specifically on the (2S,5S) enantiomer, a molecule whose utility is defined by its precise three-dimensional arrangement.

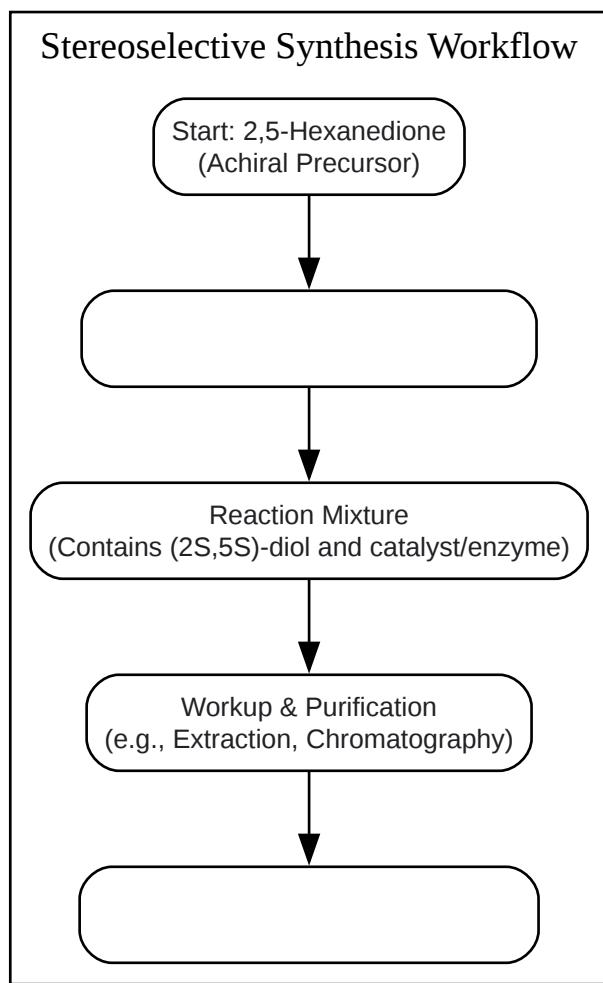
In fields like drug development and materials science, stereochemistry is not a trivial detail; it is a fundamental determinant of function. For a pharmaceutical compound, one enantiomer may

be therapeutically active while the other is inactive or even harmful. Similarly, in polymer science, the stereoregularity of a monomer unit dictates the macroscopic properties of the resulting material, such as its crystallinity and thermal stability.^[3] **(2S,5S)-Hexane-2,5-diol** serves as a powerful tool for chemists to exert precise control over this three-dimensional space, making it a valuable chiral building block.^{[4][5]}

Physicochemical and Spectroscopic Properties

The fundamental properties of **(2S,5S)-hexane-2,5-diol** are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in experimental design.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₄ O ₂	[4][6][7][8]
Molecular Weight	118.18 g/mol	[4][6]
CAS Number	34338-96-0	[4][6][7]
IUPAC Name	(2S,5S)-hexane-2,5-diol	[6][9]
Synonyms	(2S,5S)-2,5-Hexanediol, (2S,5S)-(+)-Hexanediol	[4][6][7]
Appearance	Colorless to light yellow liquid or solid	[7]
Melting Point	50-53 °C	[7]
Boiling Point	~213 °C at 760 mmHg	[7]
Density	~0.958 g/cm ³	[7]
Solubility	Soluble in chloroform, ethanol, methanol	[7]


Spectroscopic data provide the structural fingerprint of the molecule. While specific spectra depend on experimental conditions, typical features include:

- ^1H NMR: Characteristic peaks for hydroxyl protons, as well as distinct signals for the methyl and methylene groups along the hexane chain.[2]
- IR Spectroscopy: A prominent broad absorption band in the $3200\text{--}3600\text{ cm}^{-1}$ region, indicative of O-H stretching, and C-O stretching vibrations around $1050\text{--}1150\text{ cm}^{-1}$.[2]

Stereoselective Synthesis: Controlling Chirality

The primary challenge in producing **(2S,5S)-hexane-2,5-diol** is not the formation of the hexane-2,5-diol backbone itself, but the precise control of its stereochemistry. A non-stereoselective synthesis, such as the simple reduction of the precursor 2,5-hexanedione (acetonylacetone), would yield an undesirable mixture of all three stereoisomers.[1] Therefore, asymmetric synthesis is required.

The most effective methods leverage biocatalysis or chiral metal catalysts. Enzymatic reduction of 2,5-hexanedione is a favored approach due to its exceptional stereoselectivity, often yielding the product with very high enantiomeric excess (ee). This is because the enzyme's active site is itself chiral, creating a diastereomeric transition state that strongly favors the formation of one enantiomer over the other.

[Click to download full resolution via product page](#)

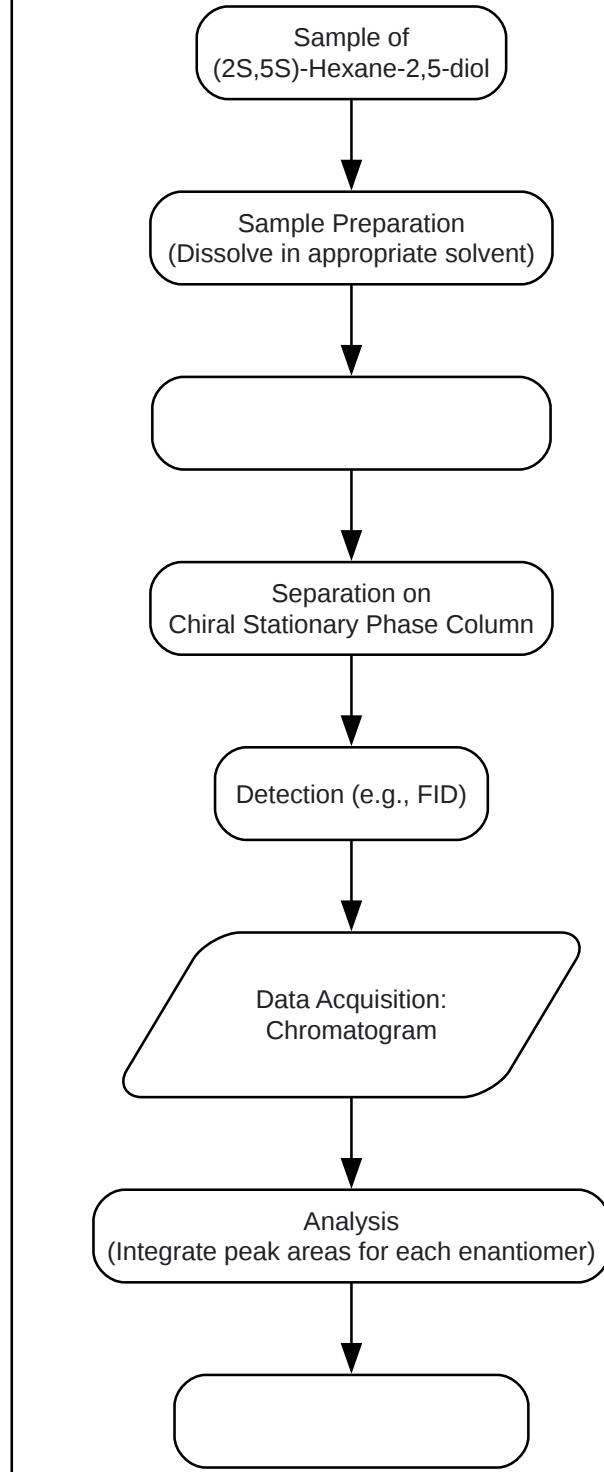
Caption: A generalized workflow for the stereoselective synthesis of **(2S,5S)-hexane-2,5-diol**.

Protocol 1: Example Lab-Scale Enzymatic Reduction

This protocol is a representative methodology and must be adapted based on the specific enzyme and laboratory conditions.

- **Biocatalyst Preparation:** Prepare a suspension of a suitable reductase enzyme (or whole-cell equivalent) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
- **Cofactor Regeneration:** Add a catalytic amount of the necessary cofactor (e.g., NAD⁺/NADH) and a sacrificial co-substrate (e.g., isopropanol) for cofactor recycling. The enzyme will

oxidize the isopropanol to acetone to regenerate the NADH required for the primary reduction.


- **Substrate Addition:** Dissolve 2,5-hexanedione in a minimal amount of a water-miscible co-solvent and add it dropwise to the enzyme suspension to initiate the reaction. Maintain a constant temperature (e.g., 30 °C) and gentle agitation.
- **Reaction Monitoring:** Periodically withdraw small aliquots from the reaction mixture. Quench the enzymatic activity and analyze the sample using chiral gas chromatography (see Protocol 2) to monitor the conversion and enantiomeric excess.
- **Workup:** Once the reaction reaches completion, remove the biocatalyst by centrifugation or filtration.
- **Extraction:** Saturate the aqueous phase with NaCl and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to recover the product.
- **Purification:** Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. If necessary, further purify the resulting crude product via flash column chromatography to yield pure **(2S,5S)-hexane-2,5-diol**.

Analytical Characterization: Verifying Purity

For a chiral molecule, analysis extends beyond chemical identity to stereochemical purity. The enantiomeric excess (ee), which measures the excess of one enantiomer over the other, is the critical quality parameter. Chiral chromatography is the definitive technique for this measurement.

The principle of chiral chromatography relies on a chiral stationary phase (CSP). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different binding energies. This differential interaction results in different retention times, allowing for their separation and quantification.

Analytical Workflow for Enantiomeric Purity

[Click to download full resolution via product page](#)

Caption: Flowchart for the determination of enantiomeric excess (ee) using chiral gas chromatography.

Protocol 2: Determination of Enantiomeric Excess by Chiral GC

- Standard Preparation: Prepare a standard solution of the racemic (a 1:1 mixture of (2S,5S) and (2R,5R)) hexane-2,5-diol to establish the retention times for both enantiomers.
- Sample Preparation: Accurately weigh and dissolve the synthesized **(2S,5S)-hexane-2,5-diol** sample in a suitable volatile solvent (e.g., hexane or isopropanol).
- Instrumentation:
 - GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
 - Chiral Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).
 - Carrier Gas: High-purity helium or hydrogen.
- Method Parameters: Set the oven temperature program (e.g., start at 80°C, ramp to 150°C), injector temperature, and detector temperature. Optimize the carrier gas flow rate for best resolution.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample onto the column.
- Data Analysis:
 - Record the resulting chromatogram. Two separate peaks corresponding to the (2R,5R) and (2S,5S) enantiomers should be observed.
 - Integrate the area under each peak.
 - Calculate the enantiomeric excess (ee) using the formula: $ee (\%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100$ Where Area_major is the peak area of

the desired (2S,5S) enantiomer and Area_minor is the peak area of the (2R,5R) enantiomer. An optical purity of $\geq 99\%$ ee is common for high-quality material.[4]

Applications in Drug Development and Materials Science

The value of high-purity **(2S,5S)-hexane-2,5-diol** lies in its utility as a stereochemically-defined building block.

- **Asymmetric Catalysis:** It is a well-established precursor for synthesizing highly effective chiral phospholane ligands, such as those in the DuPhos family.[4][7] These ligands coordinate with transition metals (e.g., rhodium) to form catalysts capable of performing asymmetric hydrogenations. This process is critical in pharmaceutical manufacturing for producing single-enantiomer active pharmaceutical ingredients (APIs).
- **Advanced Polymers:** When used as a diol monomer in polycondensation reactions with diacids or diisocyanates, **(2S,5S)-hexane-2,5-diol** forms specialty polyesters and polyurethanes.[3] The stereoregularity imparted by the optically pure diol allows for the formation of semicrystalline polymers with distinct melting points and improved thermal properties, such as a higher glass transition temperature (Tg), compared to polymers made from achiral or racemic diols.[3] This leads to materials with enhanced durability and heat resistance, suitable for specialized coatings, adhesives, and biomedical devices.[3]

Safety and Handling

(2S,5S)-Hexane-2,5-diol is classified as an irritant and is harmful if swallowed.[1][6]

- **Hazards:** Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6]
- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry place.[4] Recommended storage temperature is often room temperature or refrigerated (2-8°C).[7]

Conclusion

(2S,5S)-Hexane-2,5-diol is far more than a simple six-carbon diol. Its defined stereochemistry makes it a high-value intermediate for researchers and developers. Its molecular weight of 118.18 g/mol is but a single data point in a profile that highlights the critical importance of chirality in modern chemistry. From enabling the synthesis of life-saving single-enantiomer drugs to forming the backbone of next-generation polymers, **(2S,5S)-hexane-2,5-diol** provides a foundational building block for innovation, underscoring the principle that in molecular design, shape is paramount to function.

References

- Enzymaster. (2S,5S)-2,5-Hexanediol. [\[Link\]](#)
- PubChem. 2,5-Hexanediol, (2S,5S)-.
- Ningbo Inno Pharmchem Co., Ltd. (2S,5S)
- LookChem. **(2S,5S)-hexane-2,5-diol**. [\[Link\]](#)
- Chemspace. **(2S,5S)-hexane-2,5-diol** - C6H14O2. [\[Link\]](#)
- Wikipedia. 2,5-Hexanediol. [\[Link\]](#)
- Wanhe Pharma. **(2S,5S)-Hexane-2,5-diol**. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). 2,5-Hexanediol. NIST Chemistry WebBook. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,5-Hexanediol - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 2. (2~{S},5~{R})-hexane-2,5-diol () for sale [\[vulcanchem.com\]](https://vulcanchem.com)
- 3. nbino.com [\[nbino.com\]](https://nbino.com)
- 4. (2S,5S)-2,5-Hexanediol | Enzymaster [\[enzymaster.de\]](https://enzymaster.de)
- 5. cphi-online.com [\[cphi-online.com\]](https://cphi-online.com)
- 6. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

- 7. lookchem.com [lookchem.com]
- 8. hexane-2,5-diol | 2935-44-6 [chemnet.com]
- 9. (2S,5S)-2,5-Hexanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [(2S,5S)-hexane-2,5-diol molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014656#2s-5s-hexane-2-5-diol-molecular-weight\]](https://www.benchchem.com/product/b014656#2s-5s-hexane-2-5-diol-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com